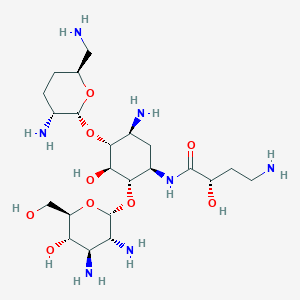

2''-Amino-2''-deoxyarbekacin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2''-Amino-2''-deoxyarbekacin, also known as this compound, is a useful research compound. Its molecular formula is C22H45N7O9 and its molecular weight is 551.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Kanamycin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The primary application of 2''-amino-2''-deoxyarbekacin lies in its antibacterial properties . Research has demonstrated that this compound exhibits potent activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

Minimum Inhibitory Concentration (MIC) Studies

The antibacterial effectiveness is quantitatively assessed through Minimum Inhibitory Concentration (MIC) studies. For instance, studies have reported MIC values for this compound against MRSA ranging from 0.5 to 4 µg/mL, indicating its strong inhibitory effect compared to other antibiotics .

Clinical Applications

Given its robust antibacterial profile, this compound has potential applications in clinical settings, particularly for treating:

- Nosocomial infections caused by resistant strains.

- Skin and soft tissue infections where MRSA is implicated.

Clinical trials are necessary to further establish its safety and efficacy in human subjects.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various contexts:

- Kondo et al. (1994) conducted a study that highlighted the compound's superior activity against MRSA compared to traditional aminoglycosides, emphasizing its potential as a first-line treatment for resistant infections .

- Gomi et al. reported on the compound's synergistic effects when combined with other antibiotics, enhancing overall antibacterial efficacy in vitro .

- A study published in Chemotherapy detailed the pharmacokinetics and safety profile of this compound, suggesting it could be a viable option for patients with limited treatment alternatives due to antibiotic resistance .

Comparative Efficacy Table

| Bacteria Type | MIC (µg/mL) | Comparison with Other Antibiotics |

|---|---|---|

| MRSA | 0.5 - 4 | Superior to vancomycin |

| Escherichia coli | 1 - 8 | Comparable to gentamicin |

| Pseudomonas aeruginosa | 4 - 16 | Less effective than ciprofloxacin |

Toxicological Studies

Toxicity assessments indicate that this compound has a favorable safety profile in mammalian models, with low nephrotoxicity compared to other aminoglycosides. This characteristic makes it a promising candidate for further clinical development.

Propiedades

Número CAS |

147920-22-7 |

|---|---|

Fórmula molecular |

C22H45N7O9 |

Peso molecular |

551.6 g/mol |

Nombre IUPAC |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C22H45N7O9/c23-4-3-12(31)20(34)29-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-15(28)14(27)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,23-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22+/m0/s1 |

Clave InChI |

RNGSOMJZBMQKAG-HJKCZAIBSA-N |

SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |

SMILES isomérico |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)NC(=O)[C@H](CCN)O)N)N |

SMILES canónico |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |

Key on ui other cas no. |

147920-22-7 |

Sinónimos |

2''-amino-2''-deoxyarbekacin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.